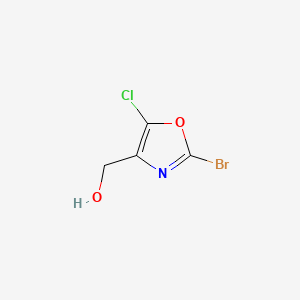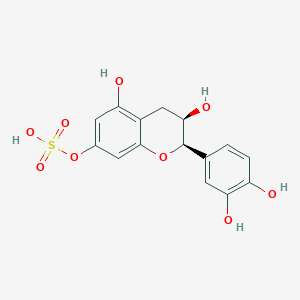
Epicatechin 7-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epicatechin 7-sulfate is a sulfated derivative of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and certain fruits. Epicatechin is known for its antioxidant properties and potential health benefits, including cardiovascular protection and anti-inflammatory effects . The sulfation of epicatechin enhances its solubility and bioavailability, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epicatechin 7-sulfate typically involves the sulfation of epicatechin using sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is usually carried out in an organic solvent like pyridine or dimethylformamide (DMF) at controlled temperatures to ensure selective sulfation at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve enzymatic sulfation using sulfotransferases, which offer a more environmentally friendly and selective approach compared to chemical methods. This biocatalytic process can be optimized for large-scale production by using recombinant enzymes and engineered microbial systems .
Chemical Reactions Analysis
Types of Reactions
Epicatechin 7-sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound back to its parent compound, epicatechin.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include various epicatechin derivatives, such as epicatechin quinones, reduced epicatechin, and substituted epicatechin compounds .
Scientific Research Applications
Epicatechin 7-sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfation reactions and the effects of sulfation on flavonoid properties.
Biology: Investigated for its role in cellular signaling pathways and its potential to modulate enzyme activities.
Mechanism of Action
Epicatechin 7-sulfate exerts its effects through several molecular mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Enzyme Modulation: Inhibits enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase.
Signaling Pathways: Activates signaling pathways like the nitric oxide synthase pathway, leading to vasodilation and improved blood flow.
Gene Expression: Modulates the expression of genes related to antioxidant defense and inflammation.
Comparison with Similar Compounds
Epicatechin 7-sulfate can be compared with other similar compounds, such as:
Epicatechin: The parent compound, known for its antioxidant properties but with lower solubility and bioavailability.
Epigallocatechin gallate (EGCG): A related flavanol found in green tea, known for its potent antioxidant and anti-inflammatory effects.
Catechin: Another flavanol with similar health benefits but different structural properties.
This compound stands out due to its enhanced solubility and bioavailability, making it a more effective compound for certain applications .
Properties
Molecular Formula |
C15H14O9S |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C15H14O9S/c16-10-2-1-7(3-12(10)18)15-13(19)6-9-11(17)4-8(5-14(9)23-15)24-25(20,21)22/h1-5,13,15-19H,6H2,(H,20,21,22)/t13-,15-/m1/s1 |
InChI Key |
RTMISWLJQDWIPT-UKRRQHHQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


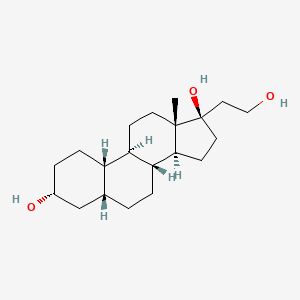


![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
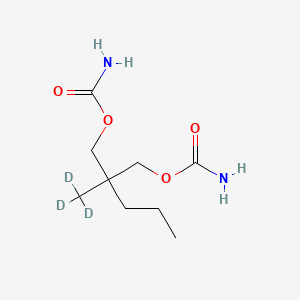
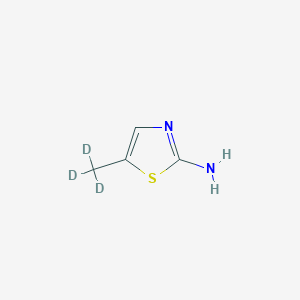
![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
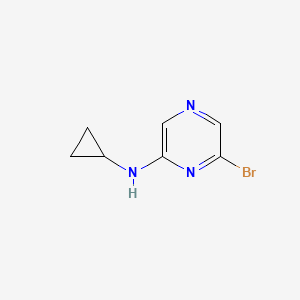

![4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide](/img/structure/B13448361.png)
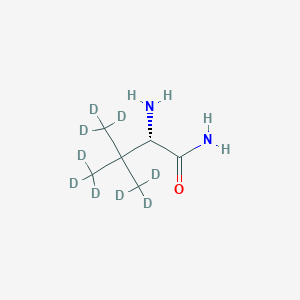
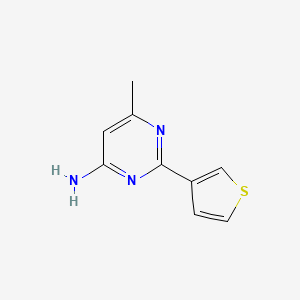
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13448393.png)
